
3-methyl-4-(2,2,3,3,4,4,5,5,5-nonafluoropentyl)cyclopentane-1,1-dicarboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-methyl-4-(2,2,3,3,4,4,5,5,5-nonafluoropentyl)cyclopentane-1,1-dicarboxylic acid is a chemically synthesized molecule that appears to be a derivative of cyclopentane carboxylic acid. The structure suggests that it contains a cyclopentane ring with two carboxylic acid groups and a nonafluoropentyl side chain. This structure is likely to exhibit unique physical and chemical properties due to the presence of the highly electronegative fluorine atoms.
Synthesis Analysis
The synthesis of cyclopentane derivatives can be complex, involving multiple steps and reactions. For example, the synthesis of cyclopentane-1,3-dione derivatives has been explored as a novel isostere for the carboxylic acid functional group, which suggests that similar synthetic strategies could be applied to the target compound . Additionally, the Mannich reaction has been used to synthesize related cyclopentanone carboxylic acid derivatives, indicating that such methodologies might be relevant for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of the compound includes a cyclopentane ring, which is a common motif in medicinal chemistry due to its conformational stability and presence in many biologically active molecules. The substitution of the cyclopentane ring with a nonafluoropentyl group would introduce significant lipophilicity and could affect the molecule's interaction with biological targets. The presence of two carboxylic acid groups would contribute to the molecule's acidity and potential for hydrogen bonding .
Chemical Reactions Analysis
The cyclopentane core of the molecule can undergo various chemical reactions. The carboxylic acid groups are reactive and can participate in the formation of esters, amides, and other derivatives. The fluorinated side chain could also undergo reactions typical of alkyl fluorides, such as nucleophilic substitution, although the presence of multiple fluorine atoms could sterically hinder such reactions. The cyclopentane-1,3-dione moiety has been shown to be a useful isostere for carboxylic acids, which may suggest alternative reactivity patterns for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The fluorinated side chain would likely increase the molecule's hydrophobicity and could affect its boiling point, melting point, and solubility in organic solvents. The carboxylic acid groups would contribute to the compound's acidity and could impact its solubility in water and other polar solvents. The cyclopentane ring's conformational rigidity might also influence the compound's crystallinity and solid-state properties .
Propriétés
IUPAC Name |
3-methyl-4-(2,2,3,3,4,4,5,5,5-nonafluoropentyl)cyclopentane-1,1-dicarboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F9O4/c1-5-2-9(7(23)24,8(25)26)3-6(5)4-10(14,15)11(16,17)12(18,19)13(20,21)22/h5-6H,2-4H2,1H3,(H,23,24)(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDCDISSPANBPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC1CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F9O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379718 |
Source


|
| Record name | 3-methyl-4-(2,2,3,3,4,4,5,5,5-nonafluoropentyl)cyclopentane-1,1-dicarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-4-(2,2,3,3,4,4,5,5,5-nonafluoropentyl)cyclopentane-1,1-dicarboxylic Acid | |
CAS RN |
20116-32-9 |
Source


|
| Record name | 3-methyl-4-(2,2,3,3,4,4,5,5,5-nonafluoropentyl)cyclopentane-1,1-dicarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-propionic acid](/img/structure/B1305738.png)
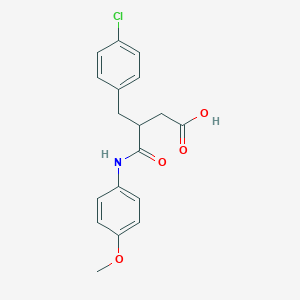
![Benzyl-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amine](/img/structure/B1305740.png)
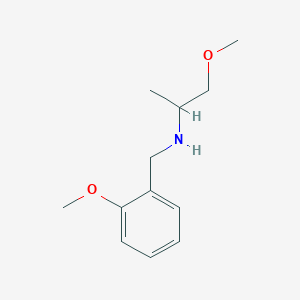

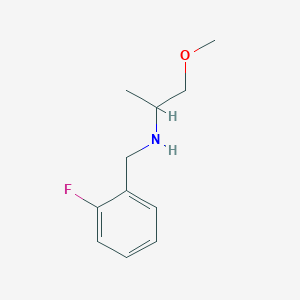
![3-[(Pyridin-3-ylmethyl)-carbamoyl]-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1305749.png)
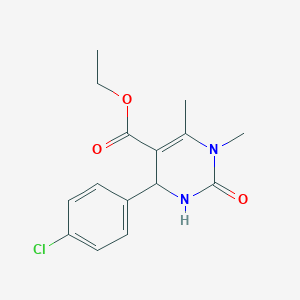
![6-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-hexanoic acid](/img/structure/B1305753.png)
![4-[(Tetrahydro-furan-2-ylmethyl)-sulfamoyl]-benzoic acid](/img/structure/B1305754.png)
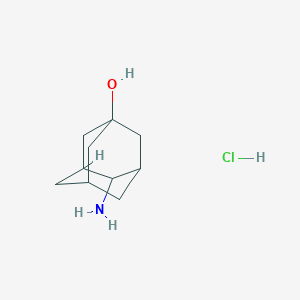
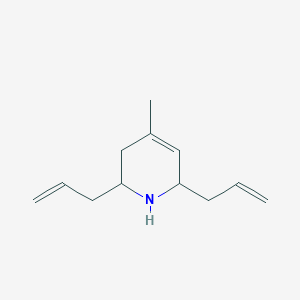
![6,8-Dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1305783.png)
